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Executive Summary

Etilefrine pivalate (CAS 85750-39-6) is the 3-pivaloyl ester prodrug of etilefrine, a
sympathomimetic agent with affinity for

- and

-adrenergic receptors.[1] Designed to overcome the hydrophilic limitations of its parent
compound, the pivalate ester modification significantly enhances lipophilicity, facilitating
membrane permeability—particularly relevant for ophthalmic or transdermal delivery systems.
Upon administration, the compound undergoes enzymatic hydrolysis to release the active
moiety, etilefrine, and pivalic acid.

This guide details the structural chemistry, synthesis pathways, and physicochemical properties
of etilefrine pivalate, providing a rigorous reference for drug development professionals.

Part 1: Chemical Identity and Structural Analysis
Nomenclature and Identification

Etilefrine pivalate is formally designated as [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-
dimethylpropanoate.[1][2][3] It differs from etilefrine by the esterification of the phenolic
hydroxyl group at the meta position with pivalic acid (trimethylacetic acid).
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Parameter Data

Common Name Etilefrine Pivalate

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-

IUPAC Name )
dimethylpropanoate

CAS Number (Free Base) 85750-39-6

CAS Number (HCI Salt) 42145-91-5

Molecular Formula

Molecular Weight 265.35 g/mol

Etilefrine (
Parent Drug
, MW 181 .[1][2][3][4][5][6]23)

Pivaloyl (
Moiety Added
, MW ~85.12)

Structural Visualization

The molecule consists of a phenylethanolamine core (etilefrine) linked to a bulky tert-butyl
group via an ester bond. This steric bulk protects the ester from rapid non-enzymatic hydrolysis
while increasing lipophilicity.
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Figure 1: Structural decomposition of Etilefrine Pivalate highlighting the functional roles of the
pivaloyl moiety.

Part 2: Synthesis and Manufacturing Protocols
Synthetic Rationale

The synthesis of etilefrine pivalate requires chemoselective acylation. Etilefrine possesses
two hydroxyl groups:

e Phenolic -OH (C3): More acidic (

), nucleophilic in basic conditions.

e Benzylic Secondary -OH: Less acidic, nucleophilic in neutral/catalyzed conditions.

To synthesize the prodrug, the reaction must selectively target the phenolic oxygen. This is
typically achieved using Pivaloyl Chloride in the presence of a weak base (e.g., Sodium
Bicarbonate or Pyridine) or via Schotten-Baumann conditions, exploiting the higher acidity of
the phenol to form the phenolate ion, which reacts preferentially.

Experimental Protocol (Chemoselective Esterification)

Note: This protocol is derived from standard phenolic esterification methodologies applied to
phenylethanolamines.

Reagents:

Etilefrine Hydrochloride (1.0 eq)

Pivaloyl Chloride (1.1 eq)

Triethylamine (TEA) or Pyridine (2.5 eq)

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

e Dissolution: Suspend Etilefrine HCI in anhydrous DCM under an inert atmosphere (
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)

Deprotonation: Add Triethylamine dropwise at 0°C. The solution will clarify as the free base is
generated and the phenol is deprotonated.

Acylation: Add Pivaloyl Chloride dropwise over 30 minutes, maintaining temperature at O—
5°C to prevent acylation of the secondary alcohol.

Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor via
TLC (Silica, MeOH:DCM 1:9) for the disappearance of etilefrine.

Quench: Quench with saturated

solution.

Extraction: Extract the organic layer, wash with water and brine, and dry over

Purification: Concentrate in vacuo. Recrystallize the residue from Isopropanol/Ether to obtain
Etilefrine Pivalate as a white crystalline solid.
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Figure 2: Synthesis workflow for the chemoselective production of Etilefrine Pivalate.

Part 3: Physicochemical & Analytical Profiling
Molecular Weight Calculation
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The precise molecular weight is critical for stoichiometry in formulation.
e Formula:

e Carbon (15 x 12.011): 180.165

e Hydrogen (23 x 1.008): 23.184

e Nitrogen (1 x 14.007): 14.007

e Oxygen (3 x 15.999): 47.997

e Total MW:265.353 g/mol [2]

Predicted Analytical Signatures

Researchers verifying the compound should look for these diagnostic signals:
1. Proton NMR (

-NMR,

, 400 MHz):

1.35 ppm (s, 9H): The diagnostic tert-butyl singlet from the pivalate group. This is the
clearest confirmation of successful esterification.

1.10 ppm (t, 3H): Methyl group of the N-ethyl chain.

2.70 ppm (g, 2H): Methylene group of the N-ethyl chain.

4.70 ppm (dd, 1H): Methine proton at the chiral center (benzylic).

7.0-7.4 ppm (m, 4H): Aromatic protons. The shift pattern will differ slightly from etilefrine due
to the electron-withdrawing nature of the ester group compared to the free phenol.

2. Mass Spectrometry (ESI+):

:m/z 266.36
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o Fragmentation: Loss of the pivaloyl group (neutral loss of 85 Da or 102 Da depending on
rearrangement) usually yields the etilefrine fragment (m/z ~182).

Part 4: Pharmacological Implications[5][7]
Prodrug Mechanism and Metabolism

Etilefrine pivalate is inactive in vitro at the receptor site due to the steric bulk of the pivalate
group blocking the phenolic interaction required for adrenergic receptor binding.

e Absorption: The lipophilic ester crosses membranes (cornea, gut, skin) more efficiently than
the parent drug.

 Activation: Non-specific plasma esterases or corneal esterases hydrolyze the ester bond.

o Metabolites: Etilefrine (Active) + Pivalic Acid (Inactive byproduct).

Safety Consideration: Pivalic Acid Toxicity

Critical Insight: Unlike simple acetate esters, the pivalate moiety releases pivalic acid, which is
not metabolized via beta-oxidation. Instead, it is excreted as pivaloylcarnitine.

¢ Risk: Chronic administration can lead to secondary carnitine deficiency, impacting fatty acid
metabolism.

« Mitigation: In clinical trials or long-term animal studies involving pivalate prodrugs, carnitine
supplementation is often required as a safety protocol.
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Figure 3: Metabolic pathway of Etilefrine Pivalate and the fate of the pivalic acid byproduct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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